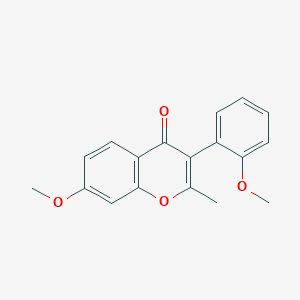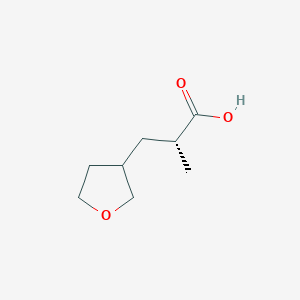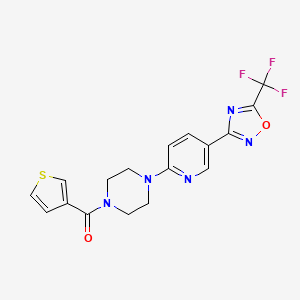![molecular formula C23H16F3NO3S B2610805 6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 899213-91-3](/img/structure/B2610805.png)
6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one involves the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins that are implicated in inflammation. It has also been shown to inhibit the activity of phosphodiesterase-4, which is involved in the regulation of intracellular levels of cyclic AMP. In addition, the compound has been shown to inhibit the activity of HIV-1 integrase, which is involved in the integration of viral DNA into host DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one are diverse and depend on the specific enzyme or protein that is inhibited. The compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, which is involved in the production of prostaglandins that are implicated in inflammation. It has also been shown to have anti-cancer effects by inhibiting the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. In addition, the compound has been investigated for its potential use as a fluorescent probe for detecting amyloid-beta aggregates, which are implicated in Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one in lab experiments is its high yield and purity. The compound can be synthesized using various methods, and the yield of the compound obtained is generally high. In addition, the compound has been extensively studied for its potential applications in scientific research, and its mechanism of action has been investigated to understand its biochemical and physiological effects. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on some cell lines, and its toxicity should be carefully evaluated before use in experiments.
Future Directions
There are several future directions for research on 6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one. One direction is to investigate the compound's potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to investigate the compound's mechanism of action in more detail to understand its specific effects on various enzymes and proteins. In addition, the compound's potential toxicity should be further evaluated to ensure its safety for use in experiments. Finally, the compound's potential use as a fluorescent probe for detecting amyloid-beta aggregates should be further investigated to develop more effective diagnostic tools for Alzheimer's disease.
Synthesis Methods
Several methods have been reported for the synthesis of 6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one. One of the most commonly used methods involves the reaction of 3-fluorobenzylamine with 6,7-difluoro-1-chloroquinoline, followed by the reaction with 4-methylbenzenesulfonyl chloride. Another method involves the reaction of 3-fluorobenzylamine with 6,7-difluoro-1-hydroxyquinoline, followed by the reaction with 4-methylbenzenesulfonyl chloride. The yield of the compound obtained using these methods is generally high, and the purity of the compound can be improved by recrystallization.
Scientific Research Applications
6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one has been extensively studied for its potential applications in scientific research. It has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, phosphodiesterase-4, and HIV-1 integrase. It has also been investigated for its potential use as a fluorescent probe for detecting amyloid-beta aggregates, which are implicated in Alzheimer's disease.
properties
IUPAC Name |
6,7-difluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO3S/c1-14-5-7-17(8-6-14)31(29,30)22-13-27(12-15-3-2-4-16(24)9-15)21-11-20(26)19(25)10-18(21)23(22)28/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWCEHSQMFDFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

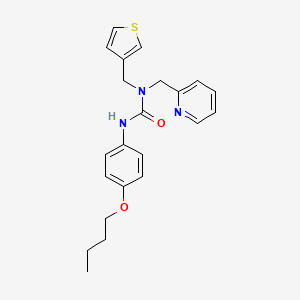
![8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2610727.png)




![1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2610732.png)
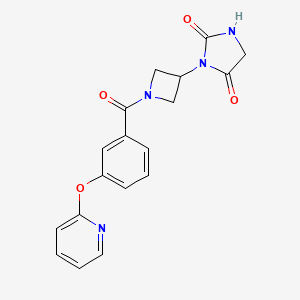
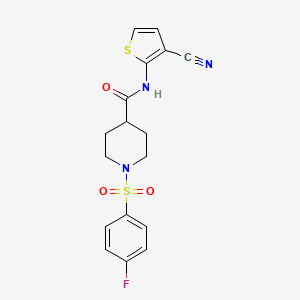
![N-(4-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2610737.png)
